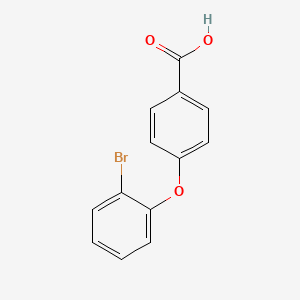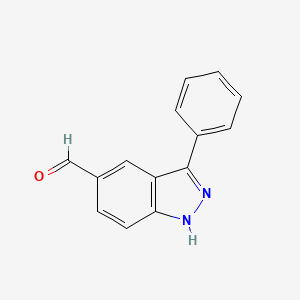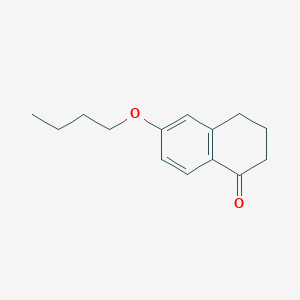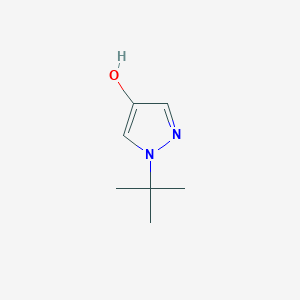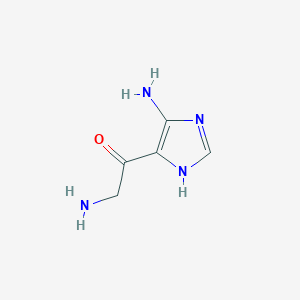
2-Amino-1-(5-amino-1H-imidazol-4-YL)ethanone
Descripción general
Descripción
2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone is a heterocyclic organic compound . It is a new imidazole, more specifically, it is an acid-addition salt of this compound .
Synthesis Analysis
The synthesis of this compound involves catalytically reducing an acid-addition salt of 2-amino-1-[5-amino-1-(protected)-1H-imidazol-4-yl]ethanone . The 2-nitro-1-[5-nitro-1-(arylmethyl)-1H-imidazol-4-yl]ethanones are prepared by first coupling a 5-nitro-1-(arylmethyl)-1H-imidazole-4-carboxylic acid to 1,1’-carbonyldiimidazole and reacting this product with the anion of nitromethane .Molecular Structure Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The acid-addition salts of 6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one can be produced by reacting a di-acid-addition salt of this compound with a compound capable of donating a formyl group .Physical And Chemical Properties Analysis
Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives
Microwave-assisted Green Synthesis : This approach facilitated the synthesis of imidazo[2,1-b]thiazole derivatives, showcasing a green and efficient method that yields compounds with significant antimicrobial and antimalarial activities. The process utilizes polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation, highlighting an eco-friendly synthesis pathway (Vekariya et al., 2017).
Antibacterial and Antifungal Agents : Derivatives synthesized from 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone have been evaluated for their antibacterial and antifungal properties. Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, for instance, demonstrated promising activity against gram-positive and gram-negative bacteria (Patel et al., 2011).
Antiviral Activities
Anti-HIV Activity : Nitroimidazole derivatives synthesized from this compound were investigated for their anti-HIV activities. These compounds were tested in MT-4 cells for their efficacy against HIV-1 and HIV-2, showcasing the potential of these derivatives as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Analytical Applications
Environmental Monitoring : A dual-sensitive probe based on imidazolyl derivatives was developed for the determination of amines in environmental water samples. This method employs fluorescence detection and online atmospheric chemical ionization-mass spectrometry, highlighting its utility in sensitive and specific analysis of trace levels of amines (You et al., 2010).
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives interact with various biological targets to exert their effects . For instance, some imidazole derivatives have been found to have antimicrobial potential against Staphylococcus aureus and Escherichia coli .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s known that imidazole derivatives are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the stability of imidazole derivatives can be affected by factors such as ph and temperature .
Análisis Bioquímico
Biochemical Properties
2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the reduction of acid-addition salts, such as those used in the preparation of 6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to interact with specific enzymes and proteins is crucial for its mechanism of action . Understanding these interactions helps in elucidating the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a valuable tool for long-term biochemical research . Its stability under different conditions needs to be thoroughly investigated to ensure consistent results.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these pathways is essential for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation. These interactions determine the compound’s bioavailability and effectiveness in different tissues . Understanding these factors is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s ability to interact with specific biomolecules and exert its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Propiedades
IUPAC Name |
2-amino-1-(4-amino-1H-imidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-1-3(10)4-5(7)9-2-8-4/h2H,1,6-7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNGGNHLWMHYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579711 | |
| Record name | 2-Amino-1-(4-amino-1H-imidazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69195-92-2 | |
| Record name | 2-Amino-1-(4-amino-1H-imidazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Amino-1-(5-amino-1H-imidazol-4-yl)ethanone in the synthesis of adenosine deaminase inhibitors?
A1: this compound serves as a crucial starting material in the synthesis of various adenosine deaminase inhibitors, including pentostatin analogues. [, ] This compound undergoes a cyclization reaction with orthoesters to form the core imidazo[4,5-d][1,3]diazepin-8(3H)-one ring system found in these inhibitors. [, ] Subsequent glycosylation and reduction steps are then employed to introduce the desired substituents and stereochemistry. [, ]
Q2: How does the structure of pentostatin analogues, synthesized using this compound, influence their adenosine deaminase inhibitory activity?
A2: Research indicates that modifications at the C-5 position of the imidazo[4,5-d][1,3]diazepin-8(3H)-one ring system, derived from this compound, can significantly impact the inhibitory activity against adenosine deaminase. [] For example, replacing the 5'-hydroxyl group of pentostatin with a methyl or ethyl group resulted in a decrease in inhibitory potency. [] This suggests that the 5'-hydroxyl group is important for binding to the enzyme. The study also found that the acyclic analogue, lacking the ribose ring, retained significant inhibitory activity, indicating that the imidazo[4,5-d][1,3]diazepin-8(3H)-one core plays a critical role in enzyme binding. [] These findings highlight the structure-activity relationship and provide valuable insights for designing more potent and selective adenosine deaminase inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)



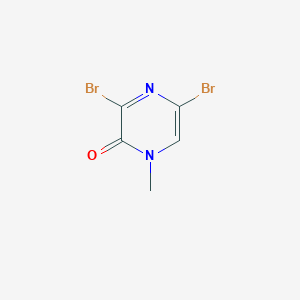

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)
